molecular formula C9H10ClN3 B12820846 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine

Cat. No.: B12820846
M. Wt: 195.65 g/mol
InChI Key: RIVWEUYBKRJSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrrole derivative, the compound can be synthesized through a series of reactions involving chlorination and methylation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, which may differ from the activities of this compound .

Similar compounds include:

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3/h4H,1-3H3

InChI Key

RIVWEUYBKRJSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN=C(C2=C(N1C)C)Cl

Origin of Product

United States

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